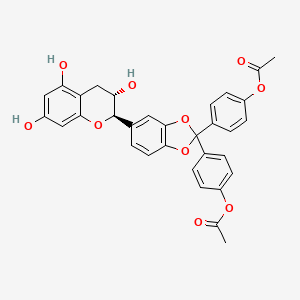
(2R-trans)-2-(2,2-Bis(4-(acetoxy)phenyl)-1,3-benzodioxol-5-yl)-3,4-dihydro-2H-1-benzopyran-3,5,7-triol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “(2R-trans)-2-(2,2-Bis(4-(acetoxy)phenyl)-1,3-benzodioxol-5-yl)-3,4-dihydro-2H-1-benzopyran-3,5,7-triol” is a complex organic molecule that features multiple aromatic rings and functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “(2R-trans)-2-(2,2-Bis(4-(acetoxy)phenyl)-1,3-benzodioxol-5-yl)-3,4-dihydro-2H-1-benzopyran-3,5,7-triol” typically involves multi-step organic reactions. The starting materials are often commercially available aromatic compounds, which undergo a series of reactions including Friedel-Crafts acylation, cyclization, and esterification. The reaction conditions may involve the use of strong acids or bases, organic solvents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as chromatography and recrystallization.
化学反应分析
Types of Reactions
The compound “(2R-trans)-2-(2,2-Bis(4-(acetoxy)phenyl)-1,3-benzodioxol-5-yl)-3,4-dihydro-2H-1-benzopyran-3,5,7-triol” can undergo various chemical reactions including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The aromatic rings can be reduced under specific conditions to form dihydro or tetrahydro derivatives.
Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of products.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a therapeutic agent. Its multiple functional groups and aromatic rings suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be studied for its pharmacological properties. Researchers may explore its potential as an anti-inflammatory, antioxidant, or anticancer agent, depending on its interactions with biological molecules.
Industry
In industry, this compound could be used in the development of new materials with specific properties. Its aromatic structure and functional groups may impart desirable characteristics such as thermal stability, conductivity, or optical properties.
作用机制
The mechanism by which “(2R-trans)-2-(2,2-Bis(4-(acetoxy)phenyl)-1,3-benzodioxol-5-yl)-3,4-dihydro-2H-1-benzopyran-3,5,7-triol” exerts its effects depends on its interactions with molecular targets. These may include enzymes, receptors, or other proteins. The compound’s multiple functional groups allow it to form various types of interactions, such as hydrogen bonding, hydrophobic interactions, and π-π stacking, which can modulate the activity of its targets.
相似化合物的比较
Similar Compounds
Similar compounds include other polyphenolic compounds and benzopyran derivatives. Examples include:
- (2R-trans)-2-(2,2-Bis(4-hydroxyphenyl)-1,3-benzodioxol-5-yl)-3,4-dihydro-2H-1-benzopyran-3,5,7-triol
- (2R-trans)-2-(2,2-Bis(4-methoxyphenyl)-1,3-benzodioxol-5-yl)-3,4-dihydro-2H-1-benzopyran-3,5,7-triol
Uniqueness
The uniqueness of “(2R-trans)-2-(2,2-Bis(4-(acetoxy)phenyl)-1,3-benzodioxol-5-yl)-3,4-dihydro-2H-1-benzopyran-3,5,7-triol” lies in its specific combination of functional groups and aromatic rings. This structure may confer unique properties such as enhanced stability, specific reactivity, or particular biological activity, distinguishing it from other similar compounds.
属性
CAS 编号 |
89329-11-3 |
|---|---|
分子式 |
C32H26O10 |
分子量 |
570.5 g/mol |
IUPAC 名称 |
[4-[2-(4-acetyloxyphenyl)-5-[(2R,3S)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]-1,3-benzodioxol-2-yl]phenyl] acetate |
InChI |
InChI=1S/C32H26O10/c1-17(33)38-23-8-4-20(5-9-23)32(21-6-10-24(11-7-21)39-18(2)34)41-28-12-3-19(13-30(28)42-32)31-27(37)16-25-26(36)14-22(35)15-29(25)40-31/h3-15,27,31,35-37H,16H2,1-2H3/t27-,31+/m0/s1 |
InChI 键 |
LFPLGZNEEHJDAC-JTSJOTPCSA-N |
手性 SMILES |
CC(=O)OC1=CC=C(C=C1)C2(OC3=C(O2)C=C(C=C3)[C@@H]4[C@H](CC5=C(C=C(C=C5O4)O)O)O)C6=CC=C(C=C6)OC(=O)C |
规范 SMILES |
CC(=O)OC1=CC=C(C=C1)C2(OC3=C(O2)C=C(C=C3)C4C(CC5=C(C=C(C=C5O4)O)O)O)C6=CC=C(C=C6)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















